Echothiophate iodide

概要

説明

エコーチオフェートヨウ化物は、眼内液の排水を促進するために眼科用製剤で主に使用される強力な長時間の不可逆性コリンエステラーゼ阻害剤です。 それは最も一般的に緑内障の治療に使用され、時折調節性内斜視にも使用されます 。 この化合物は、コリンエステラーゼに不可逆的に結合し、長期的な効果をもたらすことで知られています .

準備方法

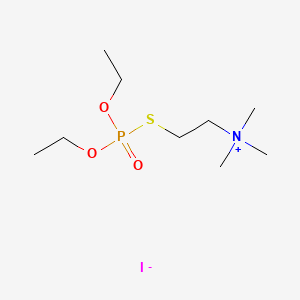

合成経路と反応条件: エコーチオフェートヨウ化物は、ジエチルクロロリン酸と2-ジメチルアミノエチルメルカプタンを反応させてS-(2-ジメチルアミノエチル)-O,O-ジエチルチオフォスフェートを生成することにより合成されます。 この中間体は、その後、ヨウ化メチルによってアルキル化されてエコーチオフェートヨウ化物を形成します .

工業生産方法: エコーチオフェートヨウ化物の工業生産は、同様の合成経路を含みますが、より大規模に行われます。反応条件は、高収率と純度を確保するために慎重に制御されます。 最終生成物は通常、医療用の眼科用溶液に製剤化されます .

化学反応の分析

反応の種類: エコーチオフェートヨウ化物は、次のいくつかのタイプの化学反応を起こします。

加水分解: 化合物は、不可逆的な結合によるため、非常に遅い速度でコリンエステラーゼによって加水分解されます.

酸化と還元: これらの反応はあまり一般的ではありませんが、特定の条件下で発生する可能性があります。

一般的な試薬と条件:

加水分解: コリンエステラーゼ酵素によって触媒されます。

酸化と還元: 通常、制御された条件下で特定の酸化剤または還元剤が必要です。

生成される主な生成物: 加水分解の主な生成物は、コリンエステラーゼのエコーチオフェートヨウ化物との結合により酵素が永続的に不活性化されるため、不活性な形のコリンエステラーゼです .

4. 科学研究への応用

エコーチオフェートヨウ化物は、次のような科学研究にいくつかの応用があります。

科学的研究の応用

Pharmacodynamics

- Type : Long-acting cholinesterase inhibitor

- Primary Effects :

- Miosis

- Increased drainage of intraocular fluid

- Reduction of IOP

- Potentiation of accommodation

Clinical Applications

- Treatment of Glaucoma :

- Accommodative Esotropia :

- Postoperative Management :

Case Study 1: Glaucoma Management in Pregnancy

A glaucomatous patient treated with this compound experienced significant considerations during pregnancy. The drug was withdrawn at 32 weeks due to concerns about fetal exposure. Subsequent assessments indicated that this compound could cross the placental barrier, highlighting the need for caution when prescribing to pregnant patients .

Case Study 2: Systemic Toxicity Post-Surgery

A 72-year-old male patient undergoing bilateral conjunctivodacryocystorhinostomy developed severe systemic symptoms after using this compound drops for glaucoma management. Symptoms included diarrhea and fatigue, which resolved promptly after discontinuation of the medication. This case emphasizes the risk of systemic absorption and toxicity following ocular procedures .

Adverse Effects

While this compound is effective for its intended uses, it can also lead to several adverse effects:

- Cholinergic Effects : Excessive stimulation can result in symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal distress, and muscle twitching.

- Systemic Absorption : The potential for systemic cholinesterase inhibition can lead to complications like prolonged apnea when used alongside succinylcholine during anesthesia .

- Blood Cholinesterase Levels : Regular monitoring is advised as prolonged use can significantly lower blood cholinesterase levels, which may complicate surgical procedures or anesthetic management .

Summary Table of Applications and Effects

| Application | Description | Potential Risks |

|---|---|---|

| Treatment of Glaucoma | Lowers intraocular pressure via cholinesterase inhibition | Systemic absorption leading to toxicity |

| Accommodative Esotropia | Improves eye alignment through enhanced ciliary function | Cholinergic side effects |

| Postoperative Management | Monitoring required due to increased systemic absorption | Risk of severe adverse reactions |

作用機序

エコーチオフェートヨウ化物は、コリンエステラーゼ酵素の活性部位に不可逆的に結合することにより、その効果を発揮します。 この結合は、エコーチオフェートヨウ化物のリン酸基を通じて起こり、酵素の活性部位にあるセリン残基に共有結合します 。結合すると、酵素は永続的に不活性化され、シナプス間隙におけるアセチルコリンのレベルの上昇につながります。 その結果、コリン作動性受容体の持続的な刺激が起こり、縮瞳、房水の流出量の増加、眼圧の低下を引き起こします .

類似の化合物:

フィゾスチグミン: 緑内障の治療に使用される別のコリンエステラーゼ阻害剤です。

ネオスチグミン: 様々な医療用途におけるコリンエステラーゼ阻害特性のために使用されます。

ピリドスチグミン: ネオスチグミンに似ていますが、作用時間が長いです。

エコーチオフェートヨウ化物の独自性: エコーチオフェートヨウ化物は、コリンエステラーゼに不可逆的に結合し、長期的な効果をもたらすため、独自です。 これは、フィゾスチグミンやネオスチグミンなど、可逆性阻害剤である他のコリンエステラーゼ阻害剤とは異なります .

類似化合物との比較

Physostigmine: Another cholinesterase inhibitor used in the treatment of glaucoma.

Neostigmine: Used for its cholinesterase inhibitory properties in various medical applications.

Pyridostigmine: Similar to neostigmine but with a longer duration of action.

Uniqueness of Echothiophate Iodide: this compound is unique due to its irreversible binding to cholinesterase, leading to long-lasting effects. This distinguishes it from other cholinesterase inhibitors like physostigmine and neostigmine, which are reversible inhibitors .

生物活性

Echothiophate iodide is a potent, long-acting irreversible inhibitor of acetylcholinesterase primarily used in ophthalmic applications, particularly for the management of glaucoma and certain ocular conditions. This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant case studies.

This compound works by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine (ACh) in the synaptic cleft. By preventing ACh degradation, echothiophate increases the availability of ACh at cholinergic synapses, leading to enhanced stimulation of muscarinic receptors in the eye. This results in several physiological effects:

- Miosis : Constriction of the pupil.

- Increased Aqueous Humor Outflow : Enhances drainage and decreases intraocular pressure (IOP).

- Accommodation : Improves near vision by facilitating ciliary muscle contraction.

Pharmacokinetics

This compound is administered topically and may be systemically absorbed. Its pharmacokinetic profile includes:

- Absorption : Rapid absorption through ocular tissues.

- Half-life : Not well-defined, but its effects can last for several days due to irreversible binding to AChE.

- Adverse Effects : Common side effects include miosis and headaches, while systemic toxicity remains rare with proper dosing.

Therapeutic Applications

This compound is primarily indicated for:

- Glaucoma Management : It is particularly useful in patients who do not respond adequately to other medications.

- Accommodative Esotropia : Used to improve eye alignment by enhancing accommodation.

Case Study 1: Stargardt Disease Treatment

A notable case study involved a patient with Stargardt disease treated with dilute this compound (0.015%). The treatment led to significant improvements in best-corrected visual acuity (BCVA) and color vision:

| Measurement | Right Eye Improvement | Left Eye Improvement |

|---|---|---|

| Distance BCVA | 6 letters (1.2 lines) | 6 letters (1.2 lines) |

| Near BCVA | 10 letters (2.0 lines) | 6 letters (1.2 lines) |

| Color Vision | Improved from -1 plate to control | Improved from -1 plate to control |

The patient reported enhanced brightness and clarity of vision, which significantly improved their quality of life and independence over time .

Case Study 2: Pseudophakic Glaucoma

A retrospective study examined the efficacy of this compound as an adjunctive treatment for pseudophakic glaucoma patients receiving maximal medical therapy. The results indicated:

- Baseline IOP : 30.4 mmHg reduced to 16.6 mmHg after treatment.

- Effective Pressure Reduction : Achieved in 75% of eyes treated.

- Side Effects : Increased miosis was noted, but no serious adverse effects were reported.

This suggests that echothiophate can effectively lower IOP in advanced glaucoma cases where other treatments have failed .

Study on Blood Cholinesterase Levels

In a study involving children with esotropia treated with this compound, blood cholinesterase levels were monitored. Results showed:

- A significant decline in cholinesterase levels began within two weeks.

- Maximum reduction occurred within five to seven weeks.

- No systemic toxicity was observed during the treatment period .

Summary of Findings

The biological activity of this compound demonstrates its effectiveness as a cholinesterase inhibitor with significant therapeutic potential in ophthalmology. Its ability to lower intraocular pressure and improve visual acuity in various conditions highlights its importance as a treatment option.

特性

IUPAC Name |

2-diethoxyphosphorylsulfanylethyl(trimethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H23NO3PS.HI/c1-6-12-14(11,13-7-2)15-9-8-10(3,4)5;/h6-9H2,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXQHPWHMXOFRD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)SCC[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H23INO3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022976 | |

| Record name | Echothiophate iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

513-10-0 | |

| Record name | Echothiophate iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=513-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Echothiophate iodide [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Echothiophate iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ecothiopate iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ECHOTHIOPHATE IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA9QH3P00T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。